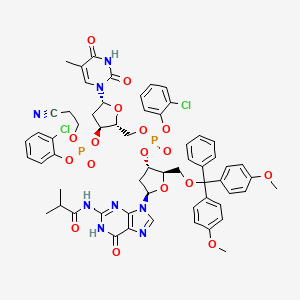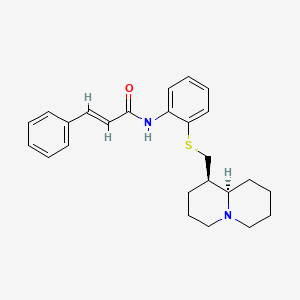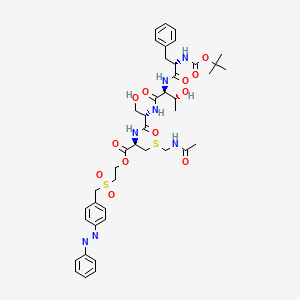
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulphonyl, azo, and peptide moieties. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a phenyl group. The sulphonyl group is then introduced via sulphonation. The peptide chain is synthesized separately using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), and is subsequently attached to the azo-sulphonyl intermediate through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesizers and automated systems to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the conditions.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo group may yield nitroso compounds, while reduction can produce primary amines.
Scientific Research Applications
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulphonyl and azo groups play crucial roles in its binding affinity and specificity. The peptide chain enhances its solubility and bioavailability, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate can be compared with other azo-sulphonyl-peptide compounds, such as:
- 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-alaninate
- 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-glycinate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its diverse applications in research make it a valuable compound for further study.
Properties
CAS No. |
76408-63-4 |
|---|---|
Molecular Formula |
C42H55N7O12S2 |
Molecular Weight |
914.1 g/mol |
IUPAC Name |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C42H55N7O12S2/c1-27(51)36(47-37(53)33(22-29-12-8-6-9-13-29)46-41(57)61-42(3,4)5)39(55)44-34(23-50)38(54)45-35(24-62-26-43-28(2)52)40(56)60-20-21-63(58,59)25-30-16-18-32(19-17-30)49-48-31-14-10-7-11-15-31/h6-19,27,33-36,50-51H,20-26H2,1-5H3,(H,43,52)(H,44,55)(H,45,54)(H,46,57)(H,47,53)/t27-,33+,34+,35+,36+/m1/s1 |
InChI Key |
PSMVBEIEHIATJT-VYROIVHJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


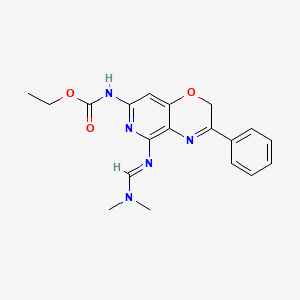


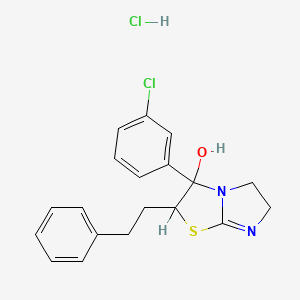
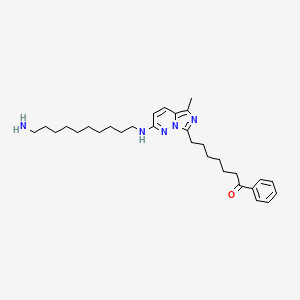
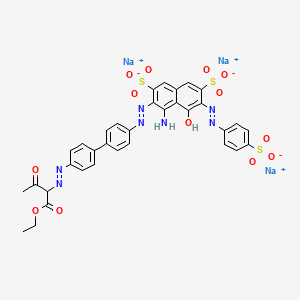
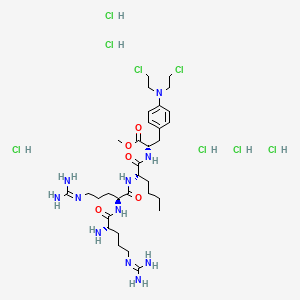
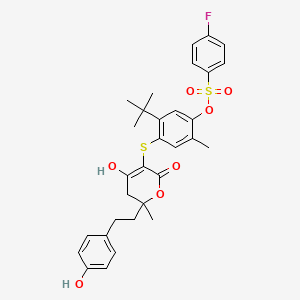
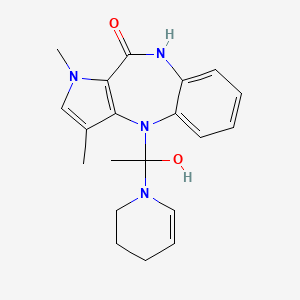

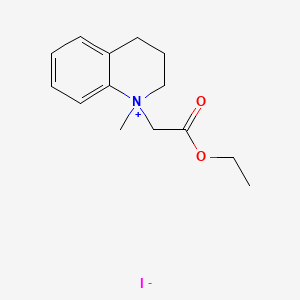
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
